
2,3-Dihydrobenzofuran-7-carbaldehyde
Vue d'ensemble
Description
2,3-Dihydrobenzofuran-7-carbaldehyde is a member of the class of 1-benzofurans that is the 2,3-dihydroderivative of benzofuran . It is used in the synthesis of antitumor agents benzofuran sulfonylureas, HIV protease inhibitor amino acid hydroxyethylenesulfonyl, matrix metalloproteinase inhibitor aryl sulfinyl isoxime hydroxamic acid, etc .
Synthesis Analysis
The synthesis of this compound involves various methods established towards the synthesis of 2,3-dihydrobenzofurans involved via intra- and inter-molecular reactions . For instance, one method involves the use of TFA, HNO3, H2/Pd/C, EtOH, THF, HCl, HBF4, NaNO2, n-BuLi, TEMED, dry ice, NaOH, MeOH, i-BuOCOCl, NMM, and 30% NH4OH .Physical and Chemical Properties Analysis
The molecular weight of this compound is 148.16 g/mol . Its XLogP3-AA is 1.4, it has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are both 148.052429494 g/mol . Its Topological Polar Surface Area is 26.3 Ų .Applications De Recherche Scientifique
Activité antitumorale
Les composés benzofuraniques, y compris le 2,3-Dihydrobenzofuran-7-carbaldehyde, ont montré de fortes activités biologiques telles que l'activité antitumorale . Par exemple, certains benzofuranes substitués ont des activités anticancéreuses spectaculaires .
Activité antibactérienne
Les composés benzofuraniques se sont avérés posséder des propriétés antibactériennes . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments antibactériens.
Activité antioxydante
Les composés benzofuraniques ont démontré des activités antioxydantes . Cela suggère leur utilisation potentielle dans le traitement des maladies causées par le stress oxydatif.
Activité antivirale
Les composés benzofuraniques ont montré des activités antivirales . Par exemple, un nouveau composé benzofuranique macrocyclique possède une activité anti-virus de l'hépatite C et devrait être un médicament thérapeutique efficace pour la maladie de l'hépatite C .
Synthèse d'autres composés
Le this compound a été utilisé pour la synthèse d'un échafaudage privilégié, la 1,2,6,7-tétrahydro-8H-indéno[5,4-b]furan-8-one, qui est utilisée pour la synthèse de la rameltéon .
Composés conducteurs potentiels de médicaments naturels
En raison de leurs activités biologiques et de leurs applications potentielles dans de nombreux domaines, les composés benzofuraniques ont attiré l'attention des chercheurs en chimie et en pharmacie du monde entier, faisant de ces substances des composés conducteurs potentiels de médicaments naturels .
Agents anticancéreux
De nouveaux composés d'échafaudage du benzothiophène et du benzofurane ont été développés et utilisés comme agents anticancéreux .
Construction de dérivés benzofuraniques complexes
De nouvelles méthodes de construction de cycles benzofuraniques ont été découvertes ces dernières années. Un dérivé benzofuranique complexe est construit par une cascade de cyclisation radicalaire unique, qui est une excellente méthode pour la synthèse d'une série de composés benzofuraniques polycycliques difficiles à préparer
Orientations Futures
The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . In the last few years, a decent number of diligent synthetic approaches have been demonstrated toward synthesizing 1,3-disubstituted isobenzofurans .
Mécanisme D'action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives interact with their targets to exert their biological effects . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it can be inferred that multiple pathways could be affected .
Pharmacokinetics
Its physical properties such as boiling point (2776±290 °C at 760 mmHg) and melting point (62-64°C) suggest that it could have reasonable bioavailability .
Result of Action
The biological activities of benzofuran compounds suggest that they could have significant effects at the molecular and cellular levels .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Propriétés
IUPAC Name |
2,3-dihydro-1-benzofuran-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXXUGOCVBQNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383520 | |
| Record name | 2,3-Dihydrobenzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196799-45-8 | |
| Record name | 2,3-Dihydrobenzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

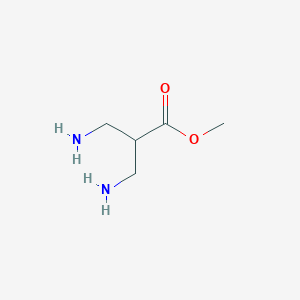

![2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B171164.png)
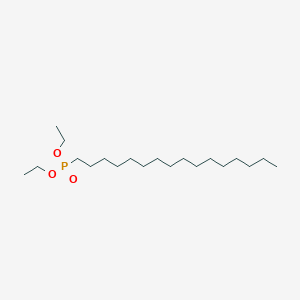
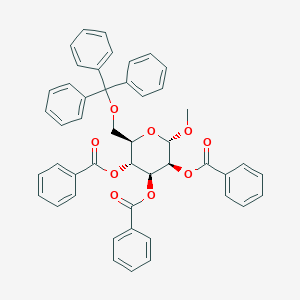
![ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B171180.png)
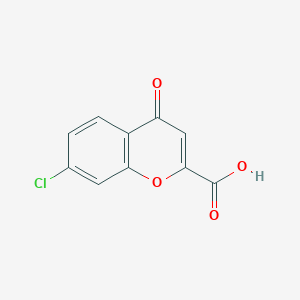

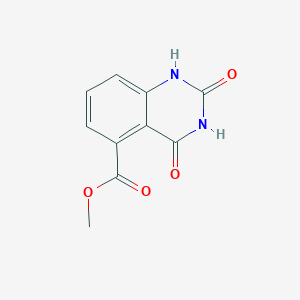
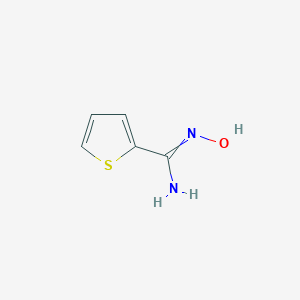
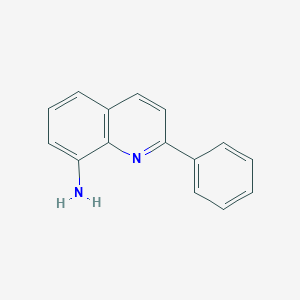


![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)
